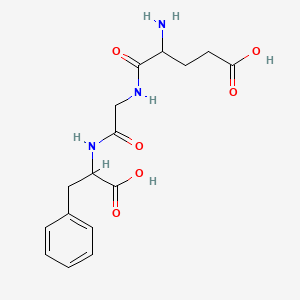

H-Glu-Gly-Phe-OH

Vue d'ensemble

Description

. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Gly-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The crude peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-Glu-Gly-Phe-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into its constituent amino acids.

Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Substitution: Replacing specific amino acids within the peptide sequence.

Common Reagents and Conditions

Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Achieved using specific reagents that target particular amino acids, such as carbodiimides for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields free amino acids, while oxidation can produce modified peptides with altered functional groups .

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

H-Glu-Gly-Phe-OH is synthesized through solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. The compound exhibits a molecular formula of C16H21N3O6 and a molecular weight of approximately 347.36 g/mol. Its structure facilitates interactions with biological receptors, making it a candidate for therapeutic applications.

Pharmaceutical Applications

Peptide-Based Drug Development

- This compound serves as a building block in the development of peptide-based drugs. Its structural characteristics enable the design of molecules that can target specific receptors involved in disease mechanisms, offering advantages over traditional small-molecule drugs .

Case Study: Analgesic Properties

- Research has indicated that derivatives of this compound exhibit analgesic properties by modulating pain pathways in animal models. These findings suggest potential applications in pain management therapies .

Neuroscience Research

Neuropeptide Studies

- This compound is utilized in studies focused on neuropeptides, contributing to our understanding of neurotransmission and neuroplasticity. The compound's ability to mimic natural neuropeptides makes it valuable for investigating neurological disorders such as depression and anxiety .

Case Study: Neuroprotective Effects

- A study demonstrated that this compound analogs could protect neuronal cells from oxidative stress-induced damage, highlighting their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's .

Biotechnology Applications

Production of Biologics

- In biotechnology, this compound is employed in the synthesis of biologics, including therapeutic proteins and vaccines. Its role as a stabilizing agent enhances the efficacy and shelf-life of these products .

Case Study: Vaccine Development

- Researchers have incorporated this compound into vaccine formulations to improve immunogenic responses. Studies showed that peptides containing this tripeptide could enhance the activation of T-cells, crucial for effective immune responses .

Cosmetic Science

Skin Health Applications

- The cosmetic industry explores this compound for its potential benefits in skin care formulations. Its properties may promote skin hydration and elasticity, making it an attractive ingredient for anti-aging products .

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical | Building block for peptide-based drugs targeting specific diseases | Analgesic properties in pain management |

| Neuroscience | Investigating neuropeptide functions and neuroprotection | Protection against oxidative stress in neuronal cells |

| Biotechnology | Synthesis of biologics and vaccine development | Enhanced T-cell activation in vaccine formulations |

| Cosmetic Science | Potential benefits in skin care products | Improved hydration and elasticity in skin formulations |

Mécanisme D'action

The mechanism of action of H-Glu-Gly-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects, which can include altering cellular functions, promoting or inhibiting specific biochemical reactions, and influencing physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Glu-Gly-OH: A dipeptide consisting of glutamic acid and glycine.

H-Gly-Phe-OH: A dipeptide consisting of glycine and phenylalanine.

H-Glu-Phe-OH: A dipeptide consisting of glutamic acid and phenylalanine.

Uniqueness

H-Glu-Gly-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three different amino acids allows for more complex interactions and functions compared to dipeptides. This tripeptide can serve as a model for studying peptide behavior and as a building block for more complex peptide structures .

Activité Biologique

H-Glu-Gly-Phe-OH, also known as the tripeptide consisting of glutamic acid (Glu), glycine (Gly), and phenylalanine (Phe), has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a synthetic tripeptide that can be represented by the chemical formula C₁₁H₁₃N₃O₄. It is characterized by:

- Molecular Weight : 241.24 g/mol

- Structure : Composed of three amino acids linked by peptide bonds.

Biological Activities

1. Neurotransmitter Modulation

Research indicates that this compound may play a role in neurotransmission. It has been shown to influence the release of neurotransmitters in the central nervous system, particularly glutamate, which is crucial for synaptic plasticity and cognitive functions .

2. Antioxidant Properties

The tripeptide exhibits antioxidant activity, potentially mitigating oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

3. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. Studies suggest that it can enhance the activity of certain immune cells, thus playing a role in immune defense mechanisms .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Receptor Interaction : The peptide may interact with specific receptors in the brain, influencing neurotransmitter release and neuronal excitability.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may help maintain cellular redox balance.

- Cytokine Modulation : It may alter cytokine production, thereby impacting inflammatory responses.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results demonstrated a significant reduction in cell death and improved cell viability compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Immune Response Enhancement

In an experimental model of infection, administration of this compound resulted in increased levels of pro-inflammatory cytokines and enhanced phagocytic activity of macrophages. This indicates its potential utility in boosting immune responses during infections .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-amino-5-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c17-11(6-7-14(21)22)15(23)18-9-13(20)19-12(16(24)25)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQVYZXPYSYPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294763 | |

| Record name | glu-gly-phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42155-93-1 | |

| Record name | NSC97953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glu-gly-phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of H-Glu-Gly-Phe-OH?

A1: this compound has the molecular formula C15H21N3O7 and a molecular weight of 351.35 g/mol.

Q2: Are there any characteristic spectroscopic features of this tripeptide?

A2: While a specific spectroscopic study focusing solely on this compound isn't available in the provided research, related studies utilize techniques like mass spectrometry [1, 3] and nuclear magnetic resonance (NMR) [14] to analyze similar peptides. These techniques are valuable for identifying fragmentation patterns, confirming peptide synthesis, and investigating conformational properties.

Q3: How do structural modifications to the peptide sequence impact its activity?

A3: Research indicates that even slight changes in amino acid sequence within peptides can significantly alter their biological activity. For example, replacing Gly with D-Ala in the opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu significantly changes its conformational preferences and potentially its activity [8, 11]. Additionally, changing the position of Lys and Glu in cyclic peptide analogs affects their opioid activity [3].

Q4: Can the stability of this compound be enhanced through specific formulation strategies?

A4: While the provided research doesn't focus on this compound formulation, general peptide formulation strategies often involve lyophilization, the use of stabilizing excipients, or encapsulation techniques [17]. These approaches aim to minimize degradation, improve solubility, and enhance the peptide's shelf life.

Q5: Does this compound possess any known biological activity?

A5: While specific bioactivity data for this compound is not directly addressed in the research provided, related studies indicate its potential relevance in various biological contexts. For instance, this compound is structurally similar to peptides known to interact with enzymes like pepsin [18] and influence processes such as leucocyte migration [6]. These studies suggest a potential, albeit unexplored, bioactivity for this tripeptide.

Q6: What insights do we have into the fragmentation pathways of peptides containing Glu residues?

A6: Mass spectrometry studies reveal distinct fragmentation patterns for peptides containing Glu. Protonated dipeptides containing Glu primarily eliminate H2O and H-Xxx-OH plus CO, producing the glutamic acid immonium ion with a mass-to-charge ratio (m/z) of 102 [1]. These fragmentation patterns are valuable for identifying and characterizing Glu-containing peptides.

Q7: Can computational chemistry be used to predict the properties and interactions of peptides like this compound?

A7: Absolutely. Computational tools like conformational analysis and quantitative structure-activity relationship (QSAR) models are crucial for understanding peptide behavior [8, 11, 12]. These methods help predict how different peptide sequences fold, interact with targets, and potentially exhibit specific biological activities.

Q8: What future research avenues are relevant to fully understanding this compound?

A8: Investigating its interactions with potential biological targets (e.g., enzymes, receptors) is crucial. Additionally, exploring its stability, degradation pathways, and potential formulation strategies would be beneficial. Further research using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, is essential for comprehensive characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.